(Cyclohexylmethyl)diethylamine
Overview
Description
(Cyclohexylmethyl)diethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohexylmethyl)diethylamine can be synthesized through several methods. One common approach involves the alkylation of diethylamine with cyclohexylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another method involves the reductive amination of cyclohexylmethyl ketone with diethylamine. This process requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the amine product.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reductive amination process. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)diethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into secondary amines or primary amines, depending on the reducing agent and reaction conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, acyl chlorides, and sulfonyl chlorides to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines, primary amines
Substitution: Alkylated amines, acylated amines, sulfonamides
Scientific Research Applications
(Cyclohexylmethyl)diethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)diethylamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Cyclohexylmethyl)diethylamine can be compared with other similar compounds such as:
Cyclohexylamine: Lacks the diethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Diethylamine: Lacks the cyclohexylmethyl group, resulting in different physical and chemical properties.
N-Methylcyclohexylamine: Contains a methyl group instead of diethyl groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclohexylmethyl and diethylamine moieties, which confer distinct steric and electronic properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXOWIRFHZAWFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466451 | |
Record name | N-(Cyclohexylmethyl)-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90150-05-3 | |
Record name | N-(Cyclohexylmethyl)-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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